molecular formula C18H18N2O2S B5060638 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methylphenoxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methylphenoxy)acetamide

カタログ番号 B5060638
分子量: 326.4 g/mol
InChIキー: KYJWUVJXXISYEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as kinase inhibitors. TAK-659 has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders. In

作用機序

TAK-659 works by inhibiting the activity of several kinases that are involved in various cellular processes. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling, and interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling. Inhibition of these kinases leads to a reduction in the activation and proliferation of B and T cells, respectively, which are involved in the immune response and cancer growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. Inhibition of BTK and ITK leads to a reduction in the activation and proliferation of B and T cells, respectively, which are involved in the immune response and cancer growth. This inhibition also leads to a reduction in the production of pro-inflammatory cytokines, which are involved in the development of autoimmune disorders.

実験室実験の利点と制限

One of the advantages of TAK-659 in lab experiments is its specificity for BTK and ITK. This specificity allows for targeted inhibition of these kinases, leading to a reduction in B and T cell activation and proliferation. However, one limitation of TAK-659 is its potential toxicity at high doses. This toxicity can limit its use in lab experiments and clinical trials.

将来の方向性

There are several future directions for the study of TAK-659. One area of research is the development of more potent and selective BTK and ITK inhibitors. Another area of research is the identification of biomarkers that can predict the response to TAK-659 treatment in cancer and autoimmune disorders. Additionally, the combination of TAK-659 with other therapies, such as chemotherapy and immunotherapy, is an area of active research.

合成法

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 2-bromo-4-methylphenol with potassium tert-butoxide in dimethylformamide to form 2-tert-butoxycarbonylamino-4-methylphenol. The resulting compound is then reacted with 2-bromoethyl cyanoacetate in the presence of cesium carbonate to form 2-(4-methylphenoxy)acetohydrazide. The final step involves the reaction of 2-(4-methylphenoxy)acetohydrazide with 2-bromo-3-thiophenecarbonitrile in the presence of potassium carbonate to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic benefits in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. TAK-659 has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
In addition to its potential in cancer treatment, TAK-659 has also been studied for its potential in the treatment of autoimmune disorders. Autoimmune disorders occur when the immune system attacks healthy cells in the body, leading to chronic inflammation and tissue damage. TAK-659 has been shown to inhibit the activity of several kinases that are involved in the immune response, leading to a reduction in inflammation and tissue damage.

特性

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-6-8-13(9-7-12)22-11-17(21)20-18-15(10-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJWUVJXXISYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6061382

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。